

Ethyl Undecanoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethyl undecanoate

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Abstract

Ethyl undecanoate (also known as ethyl hendecanoate) is the fatty acid ester resulting from the formal condensation of the carboxyl group of undecanoic acid with the hydroxyl group of ethanol. A colorless liquid with a fruity, cognac-like aroma, it finds significant application in the flavor, fragrance, and cosmetics industries. Beyond its organoleptic properties, **ethyl undecanoate** serves as a valuable intermediate in organic synthesis and is explored for its potential in pharmaceutical formulations and as a biofuel component. This technical guide provides an in-depth overview of the discovery and history of **ethyl undecanoate**, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic properties, and an examination of its metabolic fate.

Discovery and History

The precise first synthesis of **ethyl undecanoate** is not extensively documented in readily available historical records. However, its history is intrinsically linked to the broader development of organic chemistry in the 19th century, particularly the study of esters and fatty acids. The Fischer-Speier esterification method, a foundational reaction for synthesizing esters from carboxylic acids and alcohols using an acid catalyst, was developed in 1895. It is highly probable that **ethyl undecanoate** was first synthesized using this method around that period, as chemists systematically began to create a wide array of esters from naturally occurring and synthetic carboxylic acids.

Undecanoic acid, the precursor to **ethyl undecanoate**, is a medium-chain fatty acid found in various natural sources, which would have made it a target for early esterification experiments. The applications of **ethyl undecanoate** in the flavor and fragrance industries likely spurred further research into its synthesis and properties throughout the 20th century. In more recent times, as a fatty acid ethyl ester (FAEE), it has been studied in the context of ethanol metabolism, where FAEEs are known to be formed in the body after alcohol consumption.

Physicochemical and Spectroscopic Data

The quantitative properties of **ethyl undecanoate** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of Ethyl Undecanoate

Property	Value	Source(s)
IUPAC Name	Ethyl undecanoate	[1]
Synonyms	Ethyl hendecanoate, Undecanoic acid ethyl ester	[1]
CAS Number	627-90-7	[2]
Molecular Formula	C ₁₃ H ₂₆ O ₂	[2]
Molecular Weight	214.34 g/mol	[2]
Appearance	Colorless liquid	
Odor	Fruity, waxy, cognac-like	
Melting Point	-15 °C	
Boiling Point	105 °C at 4 mmHg	
Density	0.859 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.428	
Solubility in Water	1.132 mg/L at 25 °C (estimated)	
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform	
logP (o/w)	5.371 (estimated)	

Table 2: Spectroscopic Data of Ethyl Undecanoate

Spectroscopic Data	Key Features	Source(s)
^1H NMR (CDCl_3)	Signals corresponding to the ethyl group (triplet and quartet) and the long alkyl chain of the undecanoate moiety.	
^{13}C NMR (CDCl_3)	Characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethoxy group, and the carbons of the undecanoate chain.	
Infrared (IR) Spectroscopy	Strong C=O stretching vibration characteristic of an ester, C-O stretching vibrations, and C-H stretching and bending vibrations of the alkyl chains.	
Mass Spectrometry (MS)	Molecular ion peak and characteristic fragmentation pattern of a fatty acid ethyl ester.	

Experimental Protocols

Several methods can be employed for the synthesis of **ethyl undecanoate**. The most common and industrially relevant methods are Fischer-Speier esterification, enzymatic synthesis, and transesterification.

Synthesis via Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between undecanoic acid and ethanol.

Materials:

- Undecanoic acid

- Absolute ethanol
- Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, combine undecanoic acid (1.0 eq) and a large excess of absolute ethanol (e.g., 5-10 eq).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) and is usually complete within 2-4 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.

- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in an organic solvent like diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude **ethyl undecanoate**.
- Purify the crude product by vacuum distillation to yield pure **ethyl undecanoate**.

Enzymatic Synthesis via Lipase-Catalyzed Esterification

This method offers a greener alternative, proceeding under milder conditions.

Materials:

- Undecanoic acid
- Ethanol
- Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
- Organic solvent (optional, e.g., hexane or a solvent-free system can be used)

Equipment:

- Erlenmeyer flask or sealed reactor
- Shaking incubator or orbital shaker
- Filtration setup

Procedure:

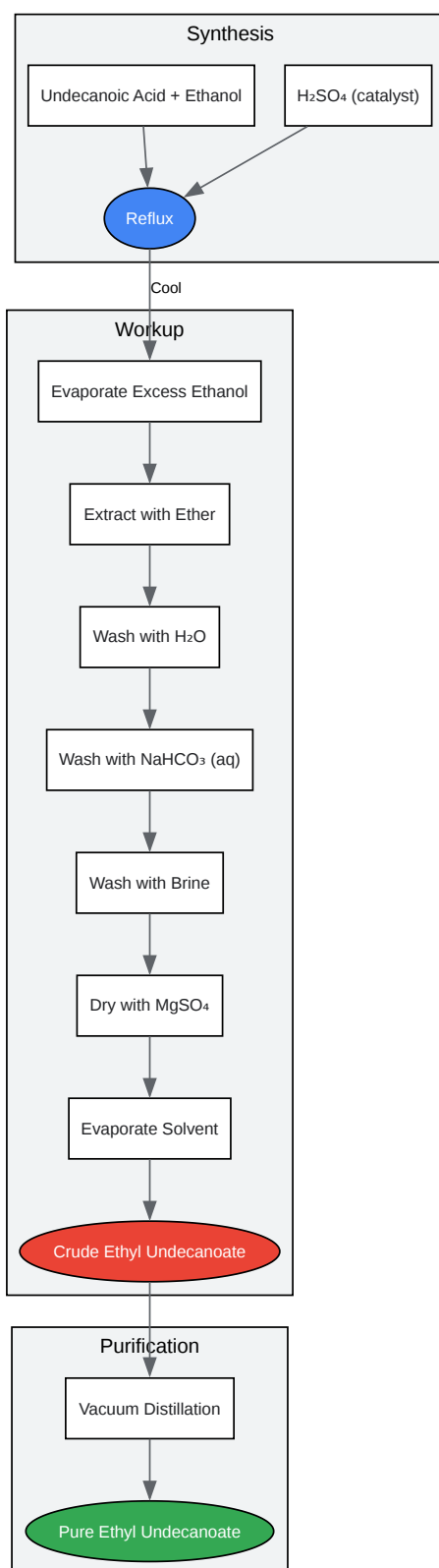
- In a flask, combine undecanoic acid and ethanol. A molar ratio of alcohol to acid of 2:1 is a common starting point to drive the equilibrium towards the product.

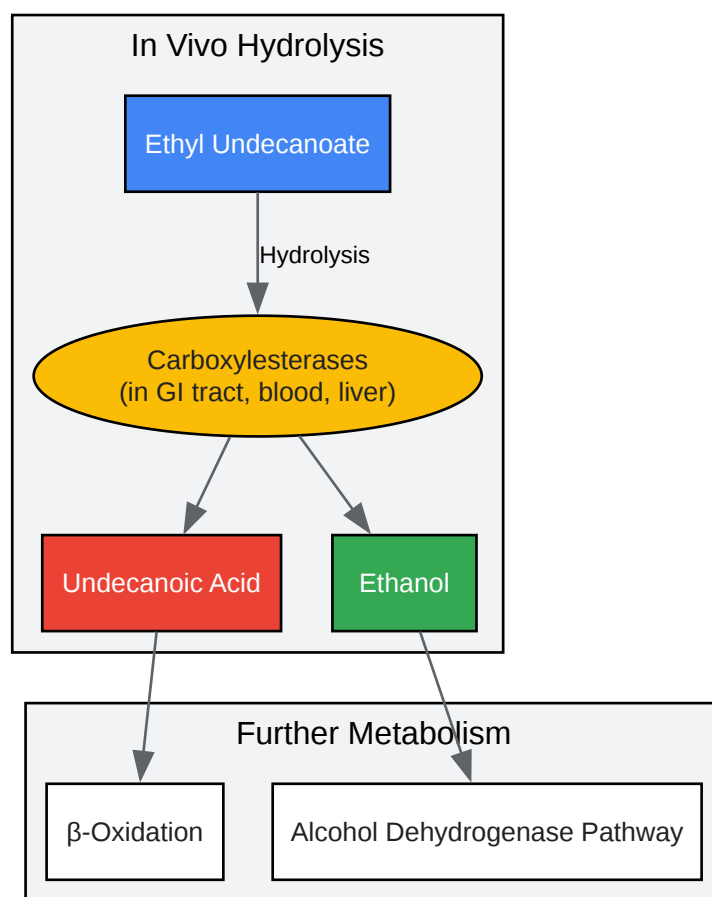
- If using a solvent, add it to the flask.
- Add the immobilized lipase to the mixture (typically 5-10% by weight of the substrates).
- Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 40-60 °C) with constant agitation (e.g., 150-200 rpm).
- The reaction progress can be monitored by taking aliquots over time and analyzing them by GC after filtering out the enzyme. The reaction may take 24-72 hours to reach completion.
- Once the reaction has reached the desired conversion, the immobilized enzyme is removed by simple filtration. The enzyme can often be washed and reused.
- The resulting mixture, containing **ethyl undecanoate**, unreacted starting materials, and water as a byproduct, can be purified by vacuum distillation.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **ethyl undecanoate** via Fischer esterification.





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